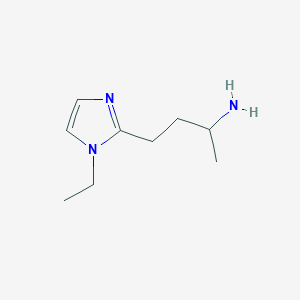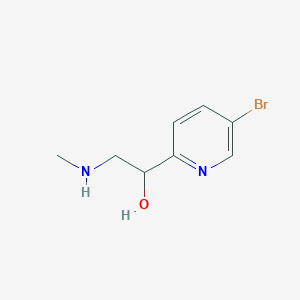
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a brominated pyridine ring attached to an ethan-1-ol moiety with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol and methylamino groups. One common method includes:
Bromination: Starting with 2-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to nucleophilic substitution with methylamine under basic conditions to introduce the methylamino group.
Alcohol Formation: Finally, the ethan-1-ol moiety is introduced through a reaction with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethan-1-ol group to an alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH₂), sodium alkoxide (NaOR)
Major Products:
Oxidation: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethanone
Reduction: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethane
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol can be compared with other brominated pyridine derivatives and amino alcohols:
Similar Compounds: 1-(5-Bromopyridin-2-yl)ethan-1-ol, 1-(5-Bromopyridin-2-yl)-2-aminoethanol
Uniqueness: The presence of both the bromine atom and the methylamino group in this compound provides unique reactivity and potential for diverse applications compared to its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial fields.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-10-5-8(12)7-3-2-6(9)4-11-7/h2-4,8,10,12H,5H2,1H3 |
InChI Key |
SCOADPCJDMVGQB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=NC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


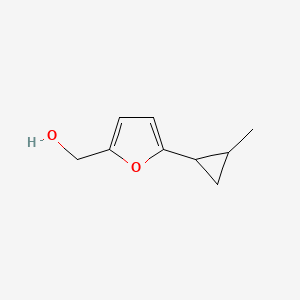
![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
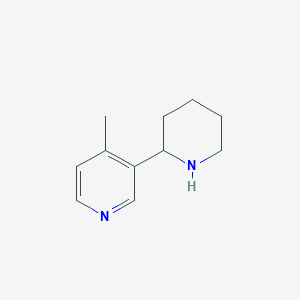

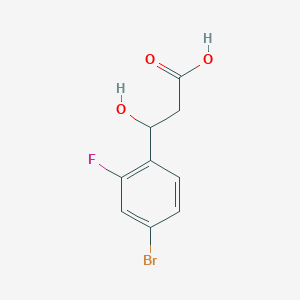
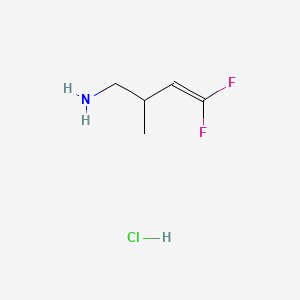
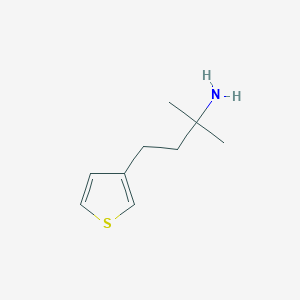
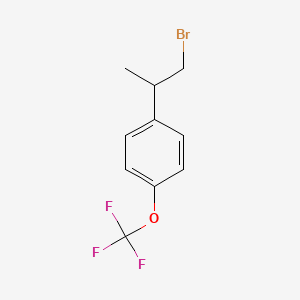
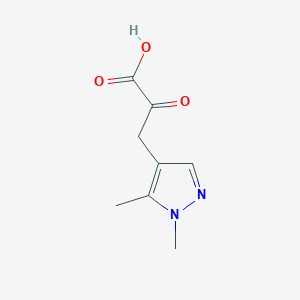
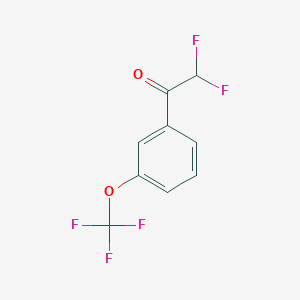

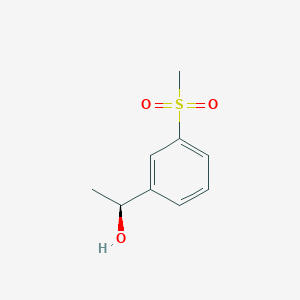
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
